3-(3-Chloro-2-iodophenyl)propanoic acid
Description
Significance of Halogenated Organic Compounds in Modern Chemistry
Halogenated organic compounds, which contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are of immense importance in modern chemistry. numberanalytics.comyoutube.com The introduction of a halogen atom into an organic molecule can dramatically alter its physical and chemical properties, including its reactivity, solubility, and biological activity. numberanalytics.com This makes halogenation a critical tool in the synthesis of a wide array of materials, from pharmaceuticals and agrochemicals to polymers and flame retardants. numberanalytics.comnoaa.gov Many naturally occurring and synthetic halogenated compounds exhibit potent biological effects, leading to their use as antibiotics, anti-inflammatory agents, and anticancer drugs. numberanalytics.combritannica.com
Overview of Substituted Phenylpropanoic Acids in Academic Research
Substituted phenylpropanoic acids are a class of organic compounds that have been the subject of extensive academic research. This is largely due to their versatile chemical nature and their presence as a core structural motif in many biologically active molecules. For instance, derivatives of 2-phenylpropanoic acid are well-known nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Research has also explored their potential as activators for human peroxisome proliferator-activated receptors (PPARs), which are implicated in metabolic diseases. nih.govnih.gov The ability to modify the phenyl ring and the propanoic acid side chain allows for the fine-tuning of their biological and chemical properties, making them attractive targets for drug discovery and development. nih.govnih.gov
Rationale for Focused Investigation on 3-(3-Chloro-2-iodophenyl)propanoic acid
The specific compound, this compound, presents a unique case for investigation due to its distinct substitution pattern. The presence of both a chloro and an iodo group on the phenyl ring, in addition to the propanoic acid side chain, suggests a molecule with potentially interesting and complex chemical and biological properties. The differing electronegativity and size of the chlorine and iodine atoms can influence the electronic environment of the aromatic ring and the reactivity of the molecule in distinct ways. A focused investigation into this particular compound is warranted to understand how this specific combination of functional groups impacts its behavior and to explore its potential applications.
Research Scope and Objectives
The primary objective of this article is to provide a comprehensive overview of the current, albeit limited, knowledge regarding this compound. The scope of this investigation is strictly limited to the chemical and physical properties, potential synthesis, and theoretical applications of this compound based on the principles of organic chemistry and data from related molecules. This article aims to serve as a foundational resource for future research into this and similar di-halogenated phenylpropanoic acid derivatives.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₈ClIO₂ |
| Molecular Weight | 310.52 g/mol |
| CAS Number | 116663-51-3 |
Interactive Data Table: Calculated Properties
| Property | Predicted Value |
| LogP | 3.5 |
| pKa | 4.2 |
| Boiling Point | 395.7 °C |
| Melting Point | 135.2 °C |
| Flash Point | 193.1 °C |
Note: The data in the interactive table is based on computational predictions and has not been experimentally verified.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8ClIO2 |
|---|---|
Molecular Weight |
310.51 g/mol |
IUPAC Name |
3-(3-chloro-2-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8ClIO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13) |
InChI Key |
GTMBZQIECGZFGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)I)CCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 3 3 Chloro 2 Iodophenyl Propanoic Acid
Retrosynthetic Analysis of the 3-(3-Chloro-2-iodophenyl)propanoic acid Framework
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For this compound, the primary disconnections involve the carbon-carbon bond of the propanoic acid side chain and the carbon-halogen bonds on the aromatic ring.
Another key consideration is the timing of the halogenation steps. The chloro and iodo groups can be introduced either before or after the installation of the propanoic acid side chain. The directing effects of the substituents already present on the ring will heavily influence the regiochemical outcome of these halogenation reactions.
Exploration of Synthetic Routes via Aryl Halide Precursors
A common and powerful strategy for constructing the this compound framework involves the use of pre-functionalized aryl halides and subsequent carbon-carbon bond formation. This approach leverages the versatility of modern cross-coupling reactions.
Heck Cross-Coupling Strategies for C-C Bond Formation
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgnih.gov In the context of synthesizing this compound, a suitable precursor would be 1-chloro-2,3-diiodobenzene or a related dihalobenzene. This precursor could then be coupled with an acrylic acid derivative, such as ethyl acrylate (B77674), followed by reduction of the resulting cinnamate derivative to yield the desired propanoic acid side chain.
The choice of catalyst, ligand, base, and solvent is crucial for optimizing the yield and selectivity of the Heck reaction. chemrevlett.com The significant steric hindrance and electronic effects of the two halogen substituents on the aryl halide precursor would need to be carefully considered.
| Reactant 1 | Reactant 2 | Catalyst | Product | Potential Advantages | Potential Challenges |
| 1-Chloro-2,3-diiodobenzene | Ethyl acrylate | Pd(OAc)2 / PPh3 | Ethyl 3-(3-chloro-2-iodophenyl)acrylate | Direct formation of the C-C bond and precursor to the propanoic acid chain. | Regioselectivity issues, potential for side reactions. |
| 3-Chloro-2-iodoaniline | Acrylic acid | Pd catalyst | This compound (via Sandmeyer reaction) | Utilizes a different starting material, potentially offering a different selectivity profile. | Multi-step process, handling of diazonium salts. |
Suzuki-Miyaura Cross-Coupling Approaches
The Suzuki-Miyaura coupling is another palladium-catalyzed reaction that forms a carbon-carbon bond, this time between an organoboron compound and an organohalide. beilstein-journals.orgnih.govmdpi.com This method is widely used due to its mild reaction conditions and tolerance of a wide range of functional groups. mdpi.comresearchgate.net
For the synthesis of this compound, a possible strategy would involve the coupling of a boronic acid derivative of 3-chlorophenylpropanoic acid with an iodinating agent or the coupling of (3-chloro-2-iodophenyl)boronic acid with a suitable three-carbon side chain precursor. The availability and stability of the required boronic acid derivatives are key factors in this approach.
| Reactant 1 | Reactant 2 | Catalyst | Product | Key Considerations |
| (3-Chlorophenyl)boronic acid | A 3-halopropanoic acid derivative | Palladium catalyst | 3-(3-Chlorophenyl)propanoic acid | Subsequent iodination would be required. |
| (3-Chloro-2-iodophenyl)boronic acid | Ethyl 3-bromopropanoate | Palladium catalyst | Ethyl 3-(3-chloro-2-iodophenyl)propanoate | Synthesis of the di-substituted boronic acid is a critical step. |
Stille and Sonogashira Coupling Adaptations for Phenylpropanoic Acid Scaffolds
The Stille reaction utilizes organotin compounds for coupling with organohalides, while the Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.orgorganic-chemistry.org Both reactions offer powerful methods for C-C bond formation. researchgate.netnih.gov
An adaptation of the Stille coupling could involve the reaction of an organostannane derivative of 3-chloropropanoic acid with 1,2-diiodo-3-chlorobenzene. wikipedia.orgharvard.edu The toxicity of organotin compounds is a significant drawback of this method. wikipedia.org
Direct Halogenation Strategies on Phenylpropanoic Acid Backbones
An alternative to building the molecule through C-C bond formation on a pre-halogenated arene is to first establish the phenylpropanoic acid core and then introduce the halogen substituents. This approach relies on achieving high regioselectivity in the halogenation steps.
Regioselective Iodination Techniques
The introduction of an iodine atom onto an already substituted aromatic ring requires careful control to achieve the desired regiochemistry. nih.gov For the synthesis of this compound from 3-(3-chlorophenyl)propanoic acid, the challenge lies in directing the iodine to the position ortho to the chlorine atom.
Various iodinating reagents and conditions have been developed to control regioselectivity. nih.govuky.eduorganic-chemistry.orgresearchgate.net The directing effects of the existing chloro and propanoic acid groups will influence the outcome. The chloro group is an ortho-, para-director, while the propanoic acid group is a meta-director. In this case, the desired 2-position is ortho to the chlorine and meta to the propanoic acid side chain, which might allow for selective iodination under specific conditions. Reagents such as N-iodosuccinimide (NIS) in the presence of a strong acid catalyst are often used for such transformations. organic-chemistry.org
| Substrate | Iodinating Agent | Catalyst/Conditions | Major Product | Reference |
| Electron-rich aromatics | N-Iodosuccinimide (NIS) | Trifluoroacetic acid | Regioselectively iodinated aromatics | organic-chemistry.org |
| Chlorinated aromatic compounds | I2 / Silver Salts (e.g., Ag2SO4) | Varies | Regioselectively iodinated chloroarenes | nih.govnih.gov |
Directed Chlorination Methodologies
Directed chlorination offers a strategy to control regioselectivity in the halogenation of aromatic rings. In the context of synthesizing this compound, this approach would ideally involve the selective chlorination of a precursor already containing the 2-iodo substituent and the propanoic acid side chain (or a precursor to it).
A key challenge is achieving chlorination at the C3 position, which is ortho to the iodine atom and meta to the propanoic acid side chain. The propanoic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution. Conversely, iodine is an ortho-, para-directing deactivator. Therefore, direct electrophilic chlorination of 3-(2-iodophenyl)propanoic acid would likely yield a mixture of products with chlorination occurring at positions para and ortho to the iodine, rather than the desired C3 position.
To overcome this, a directed approach is necessary. Research has shown that a side chain can be utilized to direct halogenation. For instance, the chlorination of electron-rich iodoarenes using molybdenum(V) chloride (MoCl₅) can be directed by a methoxycarbonylmethyl side chain. thieme-connect.dethieme-connect.com This suggests a plausible synthetic route starting from methyl 2-(2-iodophenyl)acetate. The methoxycarbonylmethyl group can direct the chlorination to the adjacent position, which in this case would be C3. Subsequent hydrolysis of the ester and a one-carbon chain elongation (e.g., via the Arndt-Eistert reaction) would yield the target molecule.
Table 1: Key Parameters in Directed Chlorination
| Parameter | Description | Relevance to Synthesis |
|---|---|---|
| Directing Group | A functional group on the aromatic ring that controls the position of incoming electrophiles. | A precursor with a group like methoxycarbonylmethyl at C1 can direct chlorination to C3. |
| Chlorinating Agent | The source of the electrophilic chlorine. | Molybdenum(V) chloride (MoCl₅) has been shown to be effective in directed chlorination of iodoarenes. thieme-connect.dethieme-connect.com |
| Substrate | The starting aromatic compound. | A suitable substrate would be a derivative of 2-iodophenylacetic acid. |
| Regioselectivity | The control over the position of chlorination. | The primary goal is to achieve selective chlorination at the C3 position. |
Sequential Halogenation Protocols for Dihalo-substituted Aryl Rings
An alternative strategy involves the sequential introduction of the two different halogen atoms onto the aromatic ring. The order of halogenation is critical and is governed by the directing effects of the substituents present at each stage.
One possible route begins with 3-chlorotoluene. The methyl group is ortho-, para-directing. Iodination of 3-chlorotoluene would be expected to yield a mixture of isomers, including 3-chloro-2-iodotoluene and 3-chloro-6-iodotoluene. After separation of the desired 3-chloro-2-iodotoluene isomer, the methyl group can be converted into the propanoic acid side chain. This can be achieved through side-chain bromination followed by a chain-elongation technique like the malonic ester synthesis (discussed in section 2.5.1).
Another approach could start with 2-iodotoluene. The iodine atom is ortho-, para-directing. Chlorination of 2-iodotoluene would lead to a mixture of isomers. The separation of the desired 3-chloro-2-iodotoluene would be followed by the same side-chain manipulation as described above. The success of these sequential halogenation strategies heavily relies on the ability to effectively separate the desired regioisomer from the reaction mixture. Palladium-catalyzed ortho-halogenation of arylnitriles using a cyano group as a directing group is a known method that can provide high regioselectivity for the introduction of halogens. organic-chemistry.org
Approaches via Diazotization and Halide Introduction
The Sandmeyer reaction, which involves the conversion of a primary aromatic amine to a diazonium salt followed by its replacement with a halide, is a powerful tool for introducing halogens onto an aromatic ring with high regioselectivity. wikipedia.orgmasterorganicchemistry.com This method is particularly useful for creating substitution patterns that are not easily accessible through direct electrophilic substitution.
Table 2: Sandmeyer Reaction Sequence for Aryl Halide Synthesis
| Step | Reaction | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Diazotization | NaNO₂, aq. HCl, 0-5 °C | Aryl diazonium salt |
| 2 | Chloro-dediazoniation | CuCl / HCl | Aryl chloride |
| 3 | Bromo-dediazoniation | CuBr / HBr | Aryl bromide |
This methodology offers precise control over the placement of the halogen atoms, as the position is determined by the location of the initial amino group.
Synthesis of Propanoic Acid Side Chain via Chain Elongation Techniques
Once the 3-chloro-2-iodoaryl core is established, the final step is the construction of the propanoic acid side chain. Several classical and modern organic synthesis methods can be employed for this purpose.
The malonic ester synthesis is a classic and reliable method for converting an alkyl halide into a carboxylic acid with two additional carbon atoms. wikipedia.orglibretexts.orglibretexts.org This method is well-suited for the synthesis of this compound.
The key starting material for this route would be 3-chloro-2-iodobenzyl halide (e.g., bromide or chloride). This halide can be prepared from 3-chloro-2-iodotoluene via free-radical halogenation of the methyl group. The 3-chloro-2-iodobenzyl halide would then be treated with the enolate of diethyl malonate (or a similar malonic ester), formed by reaction with a base like sodium ethoxide. study.com The resulting nucleophilic substitution product is a substituted malonic ester. Subsequent acidic hydrolysis and heating (decarboxylation) will yield the desired this compound. youtube.com
Reaction Scheme: Malonic Ester Synthesis
Enolate Formation: Diethyl malonate + NaOEt → Sodio-diethyl malonate
Alkylation: Sodio-diethyl malonate + 3-chloro-2-iodobenzyl bromide → Diethyl 2-(3-chloro-2-iodobenzyl)malonate
Hydrolysis & Decarboxylation: Diethyl 2-(3-chloro-2-iodobenzyl)malonate + H₃O⁺, Δ → this compound + CO₂ + 2 EtOH
The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful methods for alkene synthesis from carbonyl compounds. wikipedia.orgwikipedia.orgorganic-chemistry.orglumenlearning.commasterorganicchemistry.comorganic-chemistry.orgopenstax.orgresearchgate.net These reactions can be adapted to construct the propanoic acid side chain.
This approach would start with 3-chloro-2-iodobenzaldehyde. This aldehyde can be reacted with a phosphorus ylide, such as (ethoxycarbonylmethylene)triphenylphosphorane (in a Wittig reaction) or triethyl phosphonoacetate (in an HWE reaction), to form ethyl 3-(3-chloro-2-iodophenyl)propenoate (a cinnamate ester). organic-chemistry.org The HWE reaction is often preferred as it typically provides the (E)-alkene with high selectivity and the water-soluble phosphate byproduct is easily removed. wikipedia.orgorganic-chemistry.org
The resulting α,β-unsaturated ester can then be reduced to the corresponding saturated ester. Catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) is a common method for this reduction. Finally, hydrolysis of the saturated ester yields the target carboxylic acid, this compound.
Table 3: Comparison of Wittig and HWE Reactions for Alkene Synthesis
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Phosphorus Reagent | Phosphonium ylide | Phosphonate carbanion |
| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |
| Stereoselectivity | Stabilized ylides give (E)-alkenes; non-stabilized give (Z)-alkenes. | Generally gives the (E)-alkene with high selectivity. |
| Reactivity | Ylides can be very reactive. | Phosphonate carbanions are generally more nucleophilic but less basic than ylides. |
Carboxylation reactions involve the introduction of a carboxyl group (-COOH) into a molecule. Modern catalytic methods allow for the direct carboxylation of various substrates. For the synthesis of this compound, a hydrocarboxylation reaction could be envisioned.
This strategy would require the precursor 1-chloro-2-iodo-3-vinylbenzene. The hydrocarboxylation of this styrene derivative, using carbon dioxide (CO₂) as the C1 source, would lead to the formation of the propanoic acid side chain. Catalytic systems, often based on transition metals like rhodium or nickel, can facilitate the addition of H and COOH across the double bond. The regioselectivity of the addition is a critical factor; anti-Markovnikov addition is required to obtain the desired 3-arylpropanoic acid. Photocatalytic methods have also been developed for the β-selective hydrocarboxylation of styrenes.
Stereoselective Synthetic Approaches
Currently, there is a lack of specific reports in the scientific literature detailing stereoselective or chiral synthetic approaches for this compound. As an achiral molecule, the direct stereoselective synthesis is not applicable. However, should a chiral center be introduced into the molecule, for instance, through modification of the propanoic acid side chain, then stereoselective methods would become relevant.
Optimization of Reaction Conditions and Catalyst Systems
The optimization of reaction conditions and the selection of an appropriate catalyst system are crucial for achieving high yields and purity in the synthesis of this compound. Considering a plausible synthetic route via a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, various parameters would need to be optimized.
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.org For the synthesis of this compound, a potential pathway involves the reaction of a 3-chloro-2-iodophenyl halide with an acrylic acid derivative. The optimization of this reaction would involve a systematic study of the catalyst, base, solvent, and temperature.
Catalyst Systems:
Palladium complexes are the most common catalysts for the Heck reaction. libretexts.org The choice of the palladium source and the associated ligands can significantly influence the reaction's efficiency. While traditional catalysts like Pd(OAc)₂ with phosphine (B1218219) ligands are effective, recent advancements have introduced more active and stable catalyst systems. libretexts.org These include palladacycles, N-heterocyclic carbene (NHC) palladium complexes, and phosphine-free catalysts. organic-chemistry.org For instance, trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes have demonstrated high activity and stability in Heck reactions. organic-chemistry.org The use of air-stable palladium-tetraphosphine complexes has also been shown to be highly efficient for the vinylation of aryl halides. organic-chemistry.org
Optimization of Reaction Parameters:
A typical optimization process would involve varying one parameter at a time while keeping others constant to identify the optimal conditions. The following tables illustrate hypothetical optimization studies for a Heck-type reaction to synthesize a precursor to this compound, based on general principles of cross-coupling reactions.
Table 1: Optimization of Palladium Catalyst for a Heck Reaction
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 65 |
| 2 | PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 100 | 72 |
| 3 | Pd(dba)₂ | P(o-tol)₃ | K₂CO₃ | DMAc | 120 | 85 |
| 4 | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 110 | 78 |
| 5 | Palladacycle phosphine mono-ylide complex | - | NaOAc | Toluene | 130 | 92 |
This table is illustrative and based on general findings in Heck reaction optimization.
Table 2: Optimization of Base and Solvent for a Heck Reaction
| Entry | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Palladacycle complex | Et₃N | DMF | 130 | 88 |
| 2 | Palladacycle complex | K₂CO₃ | DMAc | 130 | 90 |
| 3 | Palladacycle complex | NaOAc | Toluene | 130 | 92 |
| 4 | Palladacycle complex | Cs₂CO₃ | Dioxane | 130 | 85 |
| 5 | Palladacycle complex | K₃PO₄ | NMP | 130 | 91 |
This table is illustrative and based on general findings in Heck reaction optimization.
The choice of base is critical for regenerating the active Pd(0) catalyst at the end of the catalytic cycle. libretexts.org Common bases include trialkylamines like Et₃N and inorganic salts such as AcONa, K₂CO₃, and Cs₂CO₃. libretexts.org The solvent also plays a significant role, with polar aprotic solvents like DMF, DMAc, and NMP being commonly used.
In the context of Suzuki-Miyaura coupling, another potential route, the optimization would involve screening different palladium catalysts, bases, and solvent systems. For instance, good yields have been obtained in Suzuki couplings using Pd(PPh₃)₄ as the catalyst with K₃PO₄ as the base in 1,4-dioxane. mdpi.com The reaction temperature is also a key variable, with studies showing that an increase in temperature can lead to higher conversion rates. mdpi.com
The development of heterogeneous catalysts, such as palladium nanoparticles supported on materials like graphene, offers the advantage of easier separation and recycling of the catalyst, contributing to greener synthetic processes. mdpi.com
Ultimately, the optimal conditions for the synthesis of this compound would be determined through systematic experimental investigation, guided by the established principles of these powerful cross-coupling methodologies.
Chemical Reactivity and Derivatization Strategies for 3 3 Chloro 2 Iodophenyl Propanoic Acid
Reactivity of the Carboxyl Group
The carboxylic acid moiety is a cornerstone of the molecule's reactivity, enabling a variety of classical organic transformations.
Esterification and Amidation Reactions
The carboxyl group of 3-(3-chloro-2-iodophenyl)propanoic acid readily undergoes esterification when treated with an alcohol in the presence of an acid catalyst, a reaction known as Fischer esterification. organic-chemistry.orgchemguide.co.uk This equilibrium-driven process is typically facilitated by strong acids like sulfuric acid (H₂SO₄) or tosic acid (TsOH) and often requires an excess of the alcohol to drive the reaction to completion. organic-chemistry.org The general mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. Subsequent dehydration yields the corresponding ester. organic-chemistry.org
Similarly, amidation can be achieved by reacting the carboxylic acid with a primary or secondary amine. This transformation typically requires the use of a coupling agent to activate the carboxylic acid, forming a more reactive intermediate that is susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an activating agent such as N-hydroxysuccinimide (NHS). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine to form the amide.
| Transformation | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Esterification (Fischer) | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Heat, Excess alcohol | Corresponding Ester |
| Amidation | Amine (Primary or Secondary), Coupling Agent (e.g., DCC, EDC) | Room temperature, Anhydrous solvent (e.g., DCM, DMF) | Corresponding Amide |
Reduction to Alcohols and Aldehydes
The carboxyl group can be reduced to a primary alcohol or an aldehyde, providing further synthetic utility. The complete reduction to the corresponding primary alcohol, 3-(3-chloro-2-iodophenyl)propan-1-ol, is typically achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com The mechanism involves an initial acid-base reaction between the acidic proton of the carboxylic acid and the hydride, followed by the reduction of the resulting carboxylate salt. masterorganicchemistry.com
Partial reduction to the aldehyde, 3-(3-chloro-2-iodophenyl)propanal, is a more delicate transformation that requires milder and more sterically hindered reducing agents to prevent over-reduction to the alcohol. Reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures are often employed for this purpose. Another approach involves the conversion of the carboxylic acid to a derivative that is more amenable to partial reduction, such as a Weinreb amide.
| Target Product | Typical Reducing Agent | Reaction Conditions |
|---|---|---|
| 3-(3-chloro-2-iodophenyl)propan-1-ol (Primary Alcohol) | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup |
| 3-(3-chloro-2-iodophenyl)propanal (Aldehyde) | Diisobutylaluminium hydride (DIBAL-H) | Low temperature (e.g., -78 °C), Aprotic solvent (e.g., Toluene, DCM) |
Decarboxylation Pathways and Mechanisms
Decarboxylation, the removal of the carboxyl group as carbon dioxide, from simple phenylpropanoic acids is generally not a facile process and often requires harsh conditions. However, the presence of certain activating groups can facilitate this reaction. For instance, studies on related compounds have shown that decarboxylation can be promoted under specific conditions, such as through oxidative methods. nih.gov Research on the decarboxylation of 2-cyano-2-phenylpropanoic acid has demonstrated that the reaction proceeds smoothly under mild basic conditions due to the stabilization of the resulting carbanion by the cyano group. doubtnut.combeilstein-journals.org While this compound lacks such a stabilizing group at the alpha position, its decarboxylation could potentially be explored under more forcing conditions or through alternative mechanistic pathways, such as radical decarboxylation. nih.gov
Transformations Involving the Aryl Halides (Chloro and Iodo Substituents)
The presence of both chloro and iodo substituents on the aromatic ring is a key feature of this compound, opening the door to a rich and selective chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. The significant difference in the reactivity of the C-I and C-Cl bonds allows for selective functionalization. Generally, the C-I bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond, enabling selective coupling at the 2-position. wikipedia.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. cerritos.edu For this compound, these reactions are expected to proceed selectively at the more reactive iodo-substituted position.
Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used for the formation of biaryl compounds. The choice of ligand on the palladium catalyst can be crucial for achieving high yields and selectivity. libretexts.org
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.orgorganic-chemistry.org This reaction is a valuable method for the synthesis of substituted alkenes. The reaction conditions, including the choice of catalyst, base, and solvent, can influence the efficiency of the coupling. beilstein-journals.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.org It is a highly effective method for the synthesis of aryl-substituted alkynes. The reactivity of the aryl halide follows the order I > Br > Cl. wikipedia.org
Stille Coupling: The Stille reaction involves the coupling of the aryl iodide with an organostannane reagent, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups. wikipedia.org
| Reaction | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base (e.g., Na₂CO₃, K₃PO₄) | Biarylpropanoic acid |
| Heck | Alkene | Pd(OAc)₂ with a phosphine ligand, and a base (e.g., Et₃N) | Stilbene-like propanoic acid |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI, and a base (e.g., Et₃N) | Arylalkynylpropanoic acid |
| Stille | Organostannane | Pd(PPh₃)₄ | Substituted phenylpropanoic acid |
Nucleophilic Aromatic Substitution Considerations
Nucleophilic aromatic substitution (SNA) on aryl halides typically requires strong activation by electron-withdrawing groups in the ortho and/or para positions to the leaving group. libretexts.org The aromatic ring of this compound is not strongly activated towards traditional SNAr reactions.
However, the relative reactivity of the two halogen substituents in such reactions is an important consideration. In general, for nucleophilic aromatic substitution, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I when the reaction proceeds via an addition-elimination mechanism, because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the more electronegative halogen. Conversely, in cases where the C-X bond cleavage is more significant in the rate-determining step, the order can be reversed (I > Br > Cl > F), reflecting the C-X bond strengths. nih.gov Given the lack of strong activating groups on the ring, forcing conditions would likely be required for any nucleophilic substitution to occur, and the selectivity would depend on the specific reaction mechanism at play under those conditions.
Directed Ortho-Metallation and Subsequent Electrophilic Quenching
Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org While the propanoic acid side chain itself can act as a DMG, its acidic proton would be quenched by the organolithium base. Therefore, protection of the carboxylic acid, for instance as an ester or an amide, is a prerequisite for DoM strategies targeting the aromatic ring.
In the case of this compound, the chloro and iodo substituents, along with the protected propanoic acid side chain, can influence the regioselectivity of the metallation. The iodine atom, being larger and more polarizable than chlorine, can participate in halogen-metal exchange, which can be a competing reaction pathway. However, the primary mode of reactivity in DoM is the chelation-assisted deprotonation. The relative directing ability of the substituents would need to be considered. Generally, amide groups are strong DMGs, while chloro and iodo are weaker. organic-chemistry.org
Once the aryllithium intermediate is formed, it can be quenched with a variety of electrophiles to introduce new functional groups onto the aromatic ring. This methodology provides a pathway to synthesize highly substituted phenylpropanoic acid derivatives.
Table 1: Representative Electrophiles for Quenching Lithiated Aromatic Intermediates
| Electrophile | Introduced Functional Group |
| DMF (N,N-Dimethylformamide) | -CHO (Formyl) |
| CO₂ (Carbon dioxide) | -COOH (Carboxyl) |
| I₂ (Iodine) | -I (Iodo) |
| R-X (Alkyl halide) | -R (Alkyl) |
| R-CHO (Aldehyde) | -CH(OH)R (Secondary alcohol) |
Reactions at the Propanoic Acid Side Chain
The propanoic acid side chain offers a versatile handle for a variety of chemical modifications, independent of or in concert with reactions on the aromatic ring.
Alpha-Halogenation and Subsequent Transformations
The α-position of the propanoic acid side chain (the carbon adjacent to the carboxyl group) can be halogenated under specific conditions. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-bromination of carboxylic acids, employing PBr₃ and Br₂. youtube.com Subsequent treatment with water ensures the reformation of the carboxylic acid from the intermediate acyl bromide. youtube.com This reaction proceeds via an enol or enolate equivalent, and the presence of the electron-withdrawing phenyl ring can influence the reaction's facility. youtube.comchemistrysteps.com
The resulting α-halo acid is a valuable intermediate for further synthetic transformations. For example, it can undergo nucleophilic substitution reactions to introduce a variety of functional groups at the α-position, or it can be subjected to elimination reactions to form an α,β-unsaturated acid.
Table 2: Potential Transformations of α-Halogenated Propanoic Acid Derivatives
| Reagent/Reaction Condition | Product Type |
| Nucleophile (e.g., NH₃, ROH, CN⁻) | α-substituted propanoic acid |
| Base (e.g., pyridine) | α,β-Unsaturated propanoic acid |
| NaN₃ followed by reduction | α-Amino acid |
Formation of Unsaturated Derivatives
Dehydrogenation of the propanoic acid side chain can lead to the formation of the corresponding cinnamic acid derivative. While direct dehydrogenation can be challenging, elimination reactions of α- or β-functionalized propanoic acids provide a viable route. For instance, as mentioned, the elimination of HBr from an α-bromo derivative can yield the α,β-unsaturated product. Alternatively, dehydration of a β-hydroxypropanoic acid derivative, which could be synthesized through various methods, would also lead to an unsaturated system. The hydrogenation of cinnamic acids is a common method to prepare phenylpropanoic acids, and thus the reverse reaction, dehydrogenation, is of synthetic interest. wikipedia.orggoogle.com
Synthesis of Advanced Phenylpropanoic Acid Derivatives for Targeted Research
The unique substitution pattern of this compound makes it a potentially valuable building block for the synthesis of more complex molecules with specific applications, such as in medicinal chemistry or materials science.
Incorporation into Heterocyclic Systems
The iodo and chloro substituents on the phenyl ring are particularly useful for transition metal-catalyzed cross-coupling reactions, which can be employed to construct heterocyclic systems. For instance, the ortho-iodo substituent is a prime handle for intramolecular cyclization reactions. One prominent example is the synthesis of benzofurans from ortho-iodophenols via Sonogashira coupling with terminal alkynes followed by cyclization. acs.orgnih.gov While the target molecule is not a phenol, derivatization to introduce a neighboring nucleophile could enable similar cyclization strategies. For example, conversion of the propanoic acid to a suitable derivative that can act as a nucleophile could lead to the formation of dihydroquinolone or other fused heterocyclic systems.
Conjugation with Biomolecules
The carboxylic acid functionality of this compound provides a direct attachment point for conjugation to biomolecules, such as peptides, amino acids, or other biologically active scaffolds. mdpi.com This is typically achieved through the formation of an amide bond. The carboxylic acid is first activated, for example, using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and then reacted with an amine group on the target biomolecule. youtube.comyoutube.comyoutube.com Such conjugation can be used to create novel therapeutic agents, molecular probes, or materials with tailored properties. nih.govnih.gov The lipophilic and substituted aromatic portion of the molecule can influence the properties of the resulting conjugate, such as its binding affinity or cellular uptake.
Advanced Structural Elucidation and Conformational Analysis of 3 3 Chloro 2 Iodophenyl Propanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy serves as a powerful method for probing the chemical environment of individual atoms within a molecule. For 3-(3-chloro-2-iodophenyl)propanoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals, thereby confirming the substitution pattern of the phenyl ring and the integrity of the propanoic acid side chain.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the aliphatic protons of the propanoic acid moiety.
The propanoic acid chain gives rise to two characteristic multiplets. The protons on the carbon adjacent to the carboxylic acid (α-protons) would appear as a triplet, while the protons on the carbon adjacent to the phenyl ring (β-protons) would also present as a triplet. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm.
The aromatic region of the spectrum is expected to show a complex splitting pattern due to the three adjacent protons on the substituted phenyl ring. The proton situated between the chloro and iodo substituents is expected to be the most deshielded due to the additive electron-withdrawing effects of the halogens. The remaining two aromatic protons will exhibit splitting patterns consistent with their coupling to each other.
A detailed breakdown of the expected ¹H NMR signals is provided in the table below.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| COOH | > 10 | broad singlet | - |
| Ar-H | 7.0 - 7.8 | multiplet | 7.5 - 8.5 |
| -CH₂- (alpha to COOH) | 2.6 - 2.9 | triplet | 7.0 - 8.0 |
| -CH₂- (beta to COOH) | 2.9 - 3.2 | triplet | 7.0 - 8.0 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected, corresponding to the nine carbon atoms in the molecule.
The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the downfield end of the spectrum (typically 170-180 ppm). The two aliphatic carbons of the propanoic acid chain will have chemical shifts in the range of 30-40 ppm. The six aromatic carbons will appear in the typical aromatic region (120-145 ppm), with their precise chemical shifts influenced by the electronic effects of the chloro and iodo substituents. The carbon atoms directly bonded to the halogens (C-Cl and C-I) will exhibit characteristic chemical shifts; the C-I bond, in particular, will cause a significant upfield shift for the carbon atom it is attached to due to the "heavy atom effect".
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 170 - 180 |
| C-I (Aromatic) | 90 - 100 |
| C-Cl (Aromatic) | 130 - 140 |
| C-H (Aromatic) | 125 - 135 |
| C-C (Aromatic Quaternary) | 140 - 150 |
| -CH₂- (alpha to COOH) | 33 - 38 |
| -CH₂- (beta to COOH) | 28 - 33 |
Note: Predicted chemical shifts are based on established increments for substituted benzenes and propanoic acid derivatives. docbrown.infodocbrown.info
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be instrumental in confirming the connectivity within the propanoic acid side chain (correlations between the α- and β-protons) and in assigning the adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the protonated carbons in both the aliphatic chain and the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying the quaternary carbons (such as the carbonyl carbon and the halogen-substituted aromatic carbons) and for confirming the attachment of the propanoic acid side chain to the phenyl ring. For instance, correlations would be expected between the β-protons of the side chain and the aromatic carbons.
Mass Spectrometric Characterization
Mass spectrometry is a vital tool for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry would be used to determine the precise mass of the molecular ion of this compound. The molecular formula of the compound is C₉H₈ClIO₂. nih.gov The exact mass can be calculated based on the most abundant isotopes of each element. This high-precision mass measurement would provide strong evidence for the elemental composition of the molecule, distinguishing it from other potential isomers or compounds with the same nominal mass. The presence of chlorine and iodine would be readily apparent from their characteristic isotopic patterns in the mass spectrum.
Analysis of the fragmentation pattern in a mass spectrum, typically obtained using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), provides valuable structural information. For this compound, several characteristic fragmentation pathways can be predicted.
Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-17 Da) and the loss of the entire carboxyl group (-45 Da). libretexts.org Additionally, cleavage of the bond between the α- and β-carbons of the propanoic acid chain is expected.
The fragmentation of the aromatic portion of the molecule would likely involve the loss of the halogen substituents. The relative ease of loss would depend on the bond strengths, with the C-I bond being weaker than the C-Cl bond. Therefore, the loss of an iodine radical would be a prominent fragmentation pathway. Studies on related halogenated phenylpropenoates have shown that the position of the halogen substituent can influence the fragmentation mechanism. nih.gov
A table of predicted major fragments is presented below.
| m/z Value (Predicted) | Identity of Fragment | Fragmentation Pathway |
| 310/312 | [M - H₂O]⁺ | Loss of water from the molecular ion |
| 281/283 | [M - COOH]⁺ | Loss of the carboxyl group |
| 183/185 | [M - I]⁺ | Loss of iodine radical |
| 155 | [M - I - Cl]⁺ | Subsequent loss of chlorine radical |
| 127 | [I]⁺ | Iodine cation |
| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation |
Note: The m/z values are nominal masses. The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M+2 peaks for fragments containing chlorine.
Infrared (IR) and Raman Spectroscopic Fingerprinting
Expected Vibrational Modes:
The infrared spectrum of a carboxylic acid like this compound would be dominated by several key vibrational modes. A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to strong intermolecular hydrogen bonding. docbrown.info The C=O stretching vibration of the carbonyl group is expected to produce a strong, sharp peak between 1725 and 1700 cm⁻¹. docbrown.info
The propanoic acid chain will exhibit C-H stretching vibrations from its methylene (B1212753) groups in the 2975-2845 cm⁻¹ range. docbrown.info The substituted benzene (B151609) ring will also contribute to the spectrum with aromatic C-H stretching vibrations typically appearing above 3000 cm⁻¹. The fingerprint region, from approximately 1500 to 400 cm⁻¹, will contain a complex series of absorptions arising from C-O stretching, O-H bending, and various bending and stretching vibrations of the phenyl ring, as well as the C-Cl and C-I bonds. docbrown.info The C-Cl stretching vibration is expected in the 785-540 cm⁻¹ range, while the C-I stretch will likely appear at lower wavenumbers, typically between 600 and 500 cm⁻¹.
Raman spectroscopy would provide complementary information. The C=O stretch is also a strong band in the Raman spectrum. Aromatic ring vibrations, particularly the ring breathing modes, are often strong and can provide information about the substitution pattern. The C-Cl and C-I stretches would also be observable in the Raman spectrum.
A comparative analysis with the known IR spectrum of 3-chloropropanoic acid shows the characteristic broad O-H stretch and the strong C=O stretch. chemicalbook.com Similarly, the IR spectrum of propanoic acid provides a fundamental reference for the carboxyl group and alkyl chain vibrations. docbrown.info
Interactive Data Table: Predicted IR and Raman Bands for this compound
| Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) ** | Predicted Raman Shift (cm⁻¹) ** | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 3300-2500 | Weak | Broad, Strong | Indicative of hydrogen bonding. |
| Aromatic C-H Stretch | >3000 | Medium | Medium | |
| Aliphatic C-H Stretch | 2975-2845 | Strong | Medium | From the propanoic acid chain. |
| C=O Stretch (Carbonyl) | 1725-1700 | Strong | Strong | A key characteristic band. |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Medium-Strong | Multiple bands expected. |
| O-H Bend | ~1400 | Weak | Medium | In-plane bending. |
| C-O Stretch | ~1300 | Medium | Medium | |
| C-Cl Stretch | 785-540 | Medium | Strong | |
| C-I Stretch | 600-500 | Weak | Strong |
X-ray Crystallographic Analysis for Solid-State Conformation
To date, a crystal structure for this compound has not been deposited in the Cambridge Structural Database. However, the solid-state conformation and packing can be inferred from the crystallographic data of analogous substituted phenylpropanoic and benzoic acids.
It is highly probable that this compound molecules would form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between their carboxylic acid groups. This is a very common and robust supramolecular synthon observed in the crystal structures of most carboxylic acids, including substituted benzoic and phenylacetic acids. uky.edumdpi.com
Given the presence of halogen atoms, halogen bonding is a distinct possibility. The iodine atom, being a good halogen bond donor, could participate in I···O or I···Cl interactions. Similarly, the chlorine atom could act as a halogen or hydrogen bond acceptor. For example, studies on 3-chloro-4-hydroxyphenylacetic acid salts have shown the presence of C-H···Cl and even Cl···Cl contacts. mdpi.com The interplay of these various non-covalent interactions would dictate the final three-dimensional packing arrangement of the molecules in the crystal lattice.
The conformation of this compound is expected to differ between the solid state and solution due to the absence of long-range order and packing forces in the latter. In the solid state, the conformation will be relatively fixed, influenced by the need to optimize intermolecular interactions within the crystal lattice.
The key conformational flexibility in this molecule lies in the rotation around the C-C single bonds of the propanoic acid side chain and the rotation of the entire side chain with respect to the phenyl ring. In solution, the molecule would exist as an equilibrium of multiple conformers, rapidly interconverting. The preferred conformation in solution would be determined by a balance of steric and electronic effects, minimizing intramolecular steric hindrance. Conformational analysis of related phenylpropanoic acids has shown that the dihedral angle between the phenyl ring and the carboxylic acid group is a critical parameter. nih.gov It is likely that in solution, the molecule would adopt a conformation that minimizes steric clashes between the propanoic acid chain and the ortho-iodine substituent.
Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary technique to probe the solution-state conformation, with Nuclear Overhauser Effect (NOE) experiments providing through-space correlations between protons to elucidate their spatial proximity.
Chiroptical Spectroscopy (if chiral centers are introduced)
The parent molecule, this compound, is achiral as it does not possess any stereogenic centers. Therefore, it will not exhibit any optical activity and chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable.
Should a chiral center be introduced into the molecule, for instance, by substitution at the α- or β-position of the propanoic acid chain, the resulting enantiomers would be optically active. Chiroptical spectroscopy could then be employed to characterize the stereochemistry of these derivatives. The sign and magnitude of the Cotton effects in the CD spectrum would be sensitive to the absolute configuration of the chiral center and the preferred conformation of the molecule in solution. However, no published studies on the synthesis or chiroptical analysis of chiral derivatives of this compound were found in the reviewed literature.
Theoretical and Computational Chemistry Studies of 3 3 Chloro 2 Iodophenyl Propanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular energy, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization
Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. This process, known as geometry optimization or energy minimization, is crucial for determining the most stable structure of 3-(3-Chloro-2-iodophenyl)propanoic acid.
Hypothetical Data Table for Optimized Geometric Parameters:
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Cl | Data not available | ||
| C-I | Data not available | ||
| C=O | Data not available | ||
| O-H | Data not available | ||
| C-C-C (propanoic acid chain) | Data not available | ||
| C-C-C=O | Data not available | ||
| Phenyl-Propanoic Acid Link | Data not available | ||
| This table is for illustrative purposes only. No experimental or calculated data for this compound was found. |
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.
For this compound, FMO analysis would reveal how the electronegative halogen substituents and the carboxylic acid group influence the electron density distribution in these orbitals. The location of the HOMO and LUMO on the molecular structure would indicate the most likely sites for nucleophilic and electrophilic attack, respectively.
Hypothetical Data Table for FMO Analysis:
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| This table is for illustrative purposes only. No calculated data for this compound was found. |
Electrostatic Potential Surface Mapping
An Electrostatic Potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. It is color-coded to show regions of positive, negative, and neutral electrostatic potential. Red areas indicate electron-rich regions (negative potential), which are prone to electrophilic attack, while blue areas represent electron-poor regions (positive potential), susceptible to nucleophilic attack.
An ESP map of this compound would likely show a significant negative potential around the oxygen atoms of the carboxylic acid group due to their high electronegativity. The hydrogen of the hydroxyl group would exhibit a positive potential. The halogen atoms would also influence the charge distribution on the phenyl ring, creating a complex potential landscape that guides intermolecular interactions.
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. This is particularly important for a flexible molecule like this compound, which has a rotatable propanoic acid side chain.
Identification of Stable Conformers and Energy Landscapes
To identify stable conformers, computational methods systematically rotate the molecule's single bonds and calculate the potential energy of each resulting conformation. This generates a potential energy surface, or energy landscape, where energy minima correspond to stable conformers. Molecular mechanics, a faster computational method than quantum mechanics, is often used for an initial broad search, followed by higher-level DFT calculations to refine the energies of the most stable conformers.
Influence of Halogen Substituents on Conformational Preferences
The large iodine atom and the electronegative chlorine atom at the ortho and meta positions of the phenyl ring, respectively, would exert significant steric and electronic effects on the conformational preferences of the propanoic acid side chain. Steric hindrance between the bulky iodine atom and the side chain could restrict rotation and favor certain conformations over others. Furthermore, electrostatic interactions (repulsion or attraction) between the halogens and the carboxylic acid group would also play a crucial role in determining the relative stability of different conformers. Analysis would focus on the dihedral angles defining the orientation of the side chain relative to the substituted phenyl ring to understand these influences.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical research, offering valuable insights into molecular structure and electronic environments. For this compound, Density Functional Theory (DFT) is a powerful tool for calculating Nuclear Magnetic Resonance (NMR) chemical shifts.
Methodologies for such predictions typically involve a multi-step process. Initially, a conformational search is performed to identify the lowest energy conformers of the molecule. These stable geometries are then optimized using a specific DFT functional and basis set, for example, B3LYP/6-31G(d). github.io Subsequently, NMR shielding constants are calculated for each conformer at a higher level of theory, such as WP04/6-311++G(2d,p), often incorporating a solvent model like the Polarizable Continuum Model (PCM) to simulate solution-phase conditions. github.io The final predicted chemical shifts are obtained by Boltzmann averaging the values from all significant conformers and referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
Recent advancements have also seen the rise of machine learning (ML) algorithms, which can predict chemical shifts with high accuracy by training on large datasets of experimental spectra. nih.govfrontiersin.org These methods can sometimes outperform traditional DFT calculations in speed and accuracy for certain classes of molecules. frontiersin.org
Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical DFT calculation results for similar structures. The numbering scheme for the atoms is provided in the accompanying figure.
Figure 1: Numbering Scheme for this compound
Table 1: Predicted NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes.)
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | C | - | 141.5 |
| 2 | C | - | 98.0 |
| 3 | C | - | 136.2 |
| 4 | C-H | 7.35 | 130.8 |
| 5 | C-H | 7.18 | 128.4 |
| 6 | C-H | 7.51 | 129.5 |
| 7 | CH₂ | 3.05 | 34.1 |
| 8 | CH₂ | 2.70 | 30.5 |
| 11 | COOH | 12.10 | 178.9 |
Ligand-Protein Docking Simulations (for potential biological targets, focusing on binding modes)
Ligand-protein docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule when it interacts with a target protein. This method is instrumental in drug discovery for identifying potential therapeutic agents. Given the structural similarity of this compound to known anti-inflammatory drugs and metabolic modulators, a plausible target for docking simulations is Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator in lipid and glucose metabolism. nih.gov
The docking process typically begins with the preparation of both the ligand and the protein receptor. The 3D structure of the ligand is optimized, and for the protein (e.g., PPARγ, obtained from the Protein Data Bank), water molecules are removed, and hydrogen atoms are added. nih.gov Software such as AutoDock Vina can then be used to perform the docking calculations. youtube.com This involves defining a "grid box" that encompasses the active site of the protein and allowing the ligand to flexibly explore different conformations and orientations within this space.
The output of a docking simulation includes a binding energy score (in kcal/mol), which estimates the binding affinity, and the predicted binding poses of the ligand. Analysis of these poses reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site.
Below is a hypothetical summary of a docking simulation of this compound with the PPARγ active site.
Table 2: Hypothetical Docking Simulation Results with PPARγ
| Parameter | Value/Description |
| Target Protein | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) |
| Docking Software | AutoDock Vina |
| Binding Energy (kcal/mol) | -8.2 |
| Predicted Interactions | - Hydrogen Bond: The carboxylic acid group of the ligand forms a hydrogen bond with the side chains of Serine and Histidine residues in the active site. - Halogen Bond: The iodine atom on the phenyl ring forms a potential halogen bond with a backbone carbonyl oxygen. - Hydrophobic Interactions: The chlorophenyl ring is positioned within a hydrophobic pocket formed by Leucine, Isoleucine, and Valine residues. |
| Binding Mode Summary | The propanoic acid tail extends towards the polar region of the active site, anchored by hydrogen bonds, while the substituted phenyl head group occupies a non-polar region, stabilized by hydrophobic and halogen interactions. |
Reaction Mechanism Modeling for Synthetic Pathways
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and activation energies. A plausible synthetic route to this compound could involve the Heck reaction to introduce the propiolic acid side chain, followed by reduction. An alternative is the oxidation of the corresponding aldehyde, 3-(3-chloro-2-iodophenyl)propanal. google.com
Modeling the reaction mechanism for such a synthesis would typically employ DFT calculations. For a given reaction step, the geometries of the reactants, transition state (TS), and products are optimized. The transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the bond-forming and bond-breaking processes. Frequency calculations are performed to confirm the nature of these stationary points (reactants and products have all real frequencies, while the TS has exactly one imaginary frequency corresponding to the reaction coordinate).
The difference in energy between the transition state and the reactants gives the activation energy (ΔE‡), which is a key determinant of the reaction rate. By mapping out the energies of all intermediates and transition states, a complete energy profile for the reaction pathway can be constructed. This allows for a detailed understanding of the reaction's feasibility and can help in optimizing reaction conditions.
Table 3: Hypothetical DFT Study of a Key Synthetic Step: Oxidation of Aldehyde (Reaction: R-CHO + [O] → R-COOH, where R = 3-(3-chloro-2-iodophenyl)ethyl)
| Computational Parameter | Description |
| Level of Theory | B3LYP/6-311+G(d,p) with a solvent model (e.g., PCM for water) |
| Reactants | 3-(3-Chloro-2-iodophenyl)propanal + Oxidizing Agent |
| Transition State (TS) | A calculated structure representing the highest energy point during the C-H bond oxidation of the aldehyde. The imaginary frequency would correspond to the motion of the hydrogen atom transferring to the oxidant. |
| Product | This compound |
| Calculated Activation Energy (ΔE‡) | Hypothetical value: +15 kcal/mol. This would suggest a moderately facile reaction at or slightly above room temperature. |
| Reaction Enthalpy (ΔH) | Hypothetical value: -45 kcal/mol. This indicates a thermodynamically favorable (exothermic) reaction. |
Mechanistic Biological Investigations of 3 3 Chloro 2 Iodophenyl Propanoic Acid and Its Analogs
Enzyme Interaction Studies
Detailed enzymatic studies to elucidate the specific interactions of 3-(3-Chloro-2-iodophenyl)propanoic acid are not documented in peer-reviewed literature. Research on analogous compounds, such as other chlorinated phenylpropanoic acids, has indicated potential for biological activity, including antimicrobial effects, but this cannot be directly extrapolated to the title compound without specific experimental validation.
Investigation of Enzyme Inhibition Mechanisms
There are no published studies investigating the enzyme inhibition mechanisms of this compound. Consequently, data regarding its potential to act as a competitive, non-competitive, or uncompetitive inhibitor of any specific enzyme is not available.
Structure-Activity Relationship (SAR) Studies based on Mechanistic Data
While structure-activity relationship (SAR) studies have been conducted on various classes of propanoic acid derivatives to understand how chemical structure influences biological activity, no such studies specifically incorporating this compound and detailing its mechanistic data have been published.
Cellular Pathway Modulation
Investigations into how this compound might modulate cellular pathways are absent from the current scientific record.
Effects on Metabolic Pathways
There is no available research on the effects of this compound on specific metabolic pathways. Studies on a related compound, indolepropionic acid, have shown effects on obesity-induced metabolic dysfunction, but similar investigations have not been performed for the chloro-iodo substituted analog.
Receptor Ligand Binding Investigations
There are no published receptor ligand binding investigations for this compound. Therefore, its affinity and selectivity for any physiological receptors remain uncharacterized.
Influence on Protein-Protein Interactions
Currently, there is a lack of specific scientific literature detailing the influence of this compound on protein-protein interactions. While research into the biological activities of various substituted propanoic acid derivatives is ongoing, studies focusing on the direct effects of this particular compound on protein-protein interaction networks have not been identified in publicly available research. The intricate nature of such interactions necessitates targeted biochemical and biophysical assays, which have yet to be reported for this molecule.
Antimicrobial Activity at a Mechanistic Level (e.g., cell wall synthesis inhibition, membrane disruption)
Detailed mechanistic studies on the antimicrobial activity of this compound are not present in the current body of scientific literature. Although various halogenated phenylpropanoic acid analogs have been investigated for their potential as antimicrobial agents, the specific mechanisms of action for this compound, such as the inhibition of cell wall synthesis or the disruption of microbial cell membranes, remain unelucidated. Ascertaining these mechanisms would require dedicated microbiological and biochemical investigations, including but not limited to, minimum inhibitory concentration (MIC) assays against a panel of microbes, cell viability studies, and specific enzyme or pathway inhibition assays.
Elucidation of Molecular Targets and Ligand-Receptor Interactions through Biochemical Assays
Specific molecular targets and the nature of ligand-receptor interactions for this compound have not been elucidated through biochemical assays in any publicly available research. The identification of molecular targets is a critical step in understanding the pharmacological profile of a compound and typically involves techniques such as affinity chromatography, radioligand binding assays, and various enzymatic assays. To date, no such studies have been published for this compound.
Applications of 3 3 Chloro 2 Iodophenyl Propanoic Acid in Chemical Synthesis and Materials Science
Utility as a Chiral Auxiliary Precursor
While direct applications of 3-(3-chloro-2-iodophenyl)propanoic acid as a precursor for commonly used chiral auxiliaries are not extensively documented in current literature, its structural framework suggests potential in the development of novel chiral building blocks. Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. The synthesis of specific chiral building blocks often involves the use of readily available, modifiable starting materials. For instance, related chlorinated propionic acid derivatives, such as (+)-3-chloro-2-methyl-2-hydroxy propionic acid, have been utilized in the synthesis of pharmaceutical agents like bicalutamide, highlighting the role of such halogenated acids in stereoselective synthesis. The propanoic acid moiety of this compound could be resolved into its separate enantiomers, which could then serve as precursors to new chiral ligands or auxiliaries, although this specific application requires further research and development.
Building Block for Complex Organic Synthesis, including Heterocycles
The structure of this compound makes it a valuable starting material for the synthesis of complex organic molecules, particularly fused heterocyclic systems. The ortho-iodo substituent is well-suited for intramolecular cyclization reactions, a powerful strategy for constructing ring systems.
One of the most notable potential applications is in the synthesis of dibenzo-fused heterocycles. By converting the propanoic acid side chain into a suitable reactive partner, such as an acrylamide, an intramolecular Heck reaction can be initiated. rsc.orgorientjchem.orgmdpi.com The palladium-catalyzed coupling of the aryl iodide with the newly formed alkene within the same molecule would lead to the formation of a new ring fused to the benzene (B151609) ring. This methodology is a well-established route to various heterocyclic cores that are prevalent in medicinal chemistry and materials science. For example, the intramolecular cyclization of N-(o-iodophenyl)acrylamides is a known method for producing substituted oxindoles, which are important structural motifs in many biologically active compounds. mdpi.com Similarly, other types of intramolecular cyclizations, such as those involving O- or N-arylation, can be envisioned, leading to the formation of fused ethers or amines. rsc.org The synthesis of various fused heterocycles like 1,2,3-triazole-fused systems often employs intramolecular cyclization of iodo-substituted precursors. rsc.org
Table 1: Potential Heterocyclic Scaffolds from this compound
| Precursor Derivative | Cyclization Method | Potential Heterocycle |
| 3-(3-Chloro-2-iodophenyl)acrylamide | Intramolecular Heck Reaction | Substituted Dihydroquinolinone |
| N-Alkyl-3-(3-chloro-2-iodophenyl)propanamide | Intramolecular C-N Coupling | Fused Lactam |
| 3-(3-Chloro-2-iodophenyl)propylamine | Intramolecular Buchwald-Hartwig Amination | Tetrahydroquinoline Derivative |
| Ester of this compound | Intramolecular C-O Coupling | Fused Lactone |
Precursor for Advanced Pharmaceutical Intermediates and Lead Compounds in Drug Discovery
Arylpropanoic acid derivatives are a well-known class of compounds with significant pharmacological importance, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.com The structural motif of this compound, being a di-halogenated arylpropanoic acid, positions it as a valuable precursor for the synthesis of advanced pharmaceutical intermediates and as a scaffold for the development of new lead compounds in drug discovery. orientjchem.orgnih.govnih.gov
The halogen substituents can serve as handles for further molecular elaboration, allowing for the introduction of various functional groups to modulate biological activity. For instance, related 3-(3-iodophenyl)propanoic acid has been investigated as a potential diagnostic agent for cancer due to its accumulation in tumor tissue. mdpi.com This suggests that the core structure has properties that could be exploited for therapeutic or diagnostic purposes.
Furthermore, the synthesis of various bioactive molecules, including anticonvulsant and antinociceptive agents, has been achieved starting from chloro-substituted phenylsuccinic acids, which share structural similarities with the target compound. researchgate.net The development of novel antimicrobial candidates has also been reported from derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid. nih.gov These examples underscore the utility of the propanoic acid scaffold in generating libraries of compounds for biological screening. The presence of the reactive iodine atom in this compound allows for its selective replacement through various coupling reactions, paving the way for the synthesis of a diverse range of analogues for structure-activity relationship (SAR) studies. nih.gov
Role in the Synthesis of Functional Materials (e.g., polymers, liquid crystals, if derivatives are relevant)
The application of this compound and its derivatives in materials science, particularly in the synthesis of functional materials like polymers and liquid crystals, is an emerging area of interest. The rigid phenyl ring combined with the flexible propanoic acid side chain provides a molecular architecture that can be conducive to the formation of ordered structures.
In the field of liquid crystals, molecules with calamitic (rod-like) shapes often exhibit mesomorphic properties. By modifying the propanoic acid group, for example, by esterification with a long-chain alcohol and converting the iodo-substituent to another functional group, it may be possible to design novel liquid crystalline materials. The presence of halogen atoms can influence the dielectric anisotropy of the resulting liquid crystal, a key property for display applications. beilstein-journals.orggoogle.com Research into fluorinated liquid crystals has shown that halogenation plays a crucial role in determining the mesomorphic and optical properties of these materials. beilstein-journals.orggoogle.com
In polymer chemistry, the propanoic acid derivative could be functionalized to act as a monomer. For instance, the introduction of a polymerizable group, such as a vinyl or acrylate (B77674) moiety, would allow for its incorporation into polymer chains. A patent describes the synthesis of vinyl-substituted pyrimidines and purines and their subsequent polymerization. researchgate.net A similar strategy could be applied to derivatives of this compound. The resulting polymers would possess phenyl rings with halogen substituents, which could be used for post-polymerization modification or to impart specific properties such as flame retardancy or high refractive index. The synthesis of luminescent liquid crystal polymers often involves the polymerization of monomers containing rigid, aromatic cores. researchgate.net
Reagent in Cross-Coupling Chemistry
The di-halogenated nature of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds (C-I >> C-Cl) allows for selective functionalization of the molecule. The more labile iodo group can be selectively targeted in reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination, leaving the chloro group intact for subsequent transformations. nih.govresearchgate.netgoogle.commdpi.com
Suzuki Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond at the 2-position of the phenyl ring. mdpi.com This is a powerful method for constructing biaryl structures, which are common in pharmaceuticals and organic materials.
Sonogashira Coupling: The reaction with a terminal alkyne under palladium/copper catalysis would yield a 2-alkynyl-3-chlorophenylpropanoic acid derivative. researchgate.netgoogle.com The resulting internal alkyne is a versatile functional group that can undergo further transformations.
Heck Coupling: The palladium-catalyzed reaction with an alkene would introduce a vinyl group at the 2-position. nih.gov This reaction is a key method for the formation of substituted alkenes.
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl iodide with an amine. humanjournals.combeilstein-journals.org This provides access to a wide range of N-aryl compounds.
The ability to perform these reactions selectively at the iodo-position makes this compound a valuable building block for the synthesis of complex, multi-substituted aromatic compounds. The remaining chloro-substituent can then be used for a second cross-coupling reaction under more forcing conditions if desired.
Advanced Analytical Techniques for Research on 3 3 Chloro 2 Iodophenyl Propanoic Acid
Chromatographic Methods for Purity Assessment and Quantification
Chromatography is a cornerstone for the separation and analysis of 3-(3-Chloro-2-iodophenyl)propanoic acid, allowing for both the assessment of its purity and the quantification of its presence in a sample.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of this compound due to its high resolution and sensitivity. Reversed-phase HPLC is typically the method of choice, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
The compound's aromatic ring and carboxylic acid group dictate the selection of HPLC conditions. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. To ensure the carboxylic acid group is in its non-ionized form for better retention and peak shape, an acid modifier like formic acid or trifluoroacetic acid is commonly added to the mobile phase.
Detection is most often achieved using an Ultraviolet (UV) detector, as the phenyl ring is a strong chromophore. The detector is set to a wavelength where the compound exhibits maximum absorbance (λmax), ensuring high sensitivity. For more comprehensive analysis, especially when identifying impurities, a Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be coupled with the HPLC system.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Purpose |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides a nonpolar stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) | Elutes the compound from the column; acid suppresses ionization of the carboxyl group. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. |
| Detection | UV at ~230 nm (Hypothetical λmax) | Quantifies the analyte based on its UV absorbance. |
| Injection Volume | 10 µL | The amount of sample introduced into the system for analysis. |
| Column Temp. | 30 °C | Ensures reproducible retention times by maintaining a constant temperature. |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, with its polar carboxylic acid group and high molecular weight, is not sufficiently volatile for direct GC analysis. It would exhibit poor peak shape and thermal degradation in the GC inlet and column.
To overcome this limitation, derivatization is required. This process involves a chemical reaction to convert the polar carboxylic acid group into a less polar, more volatile ester. Common derivatization agents for this purpose include diazomethane (B1218177) to form a methyl ester or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) ester.
Once derivatized, the resulting ester can be readily analyzed by GC, typically using a nonpolar or medium-polarity capillary column and a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
Table 2: Typical GC Method for the Derivatized Analyte
| Parameter | Condition | Purpose |
| Derivatization Agent | BSTFA or Diazomethane | Increases volatility by converting the carboxylic acid to a silyl (B83357) or methyl ester. |
| Column | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) | A common, low-polarity column suitable for a wide range of organic molecules. |
| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |
| Temperature Program | e.g., 100°C hold 2 min, ramp to 280°C | Separates compounds based on their boiling points and column interactions. |
| Detector | FID or MS | Provides quantification (FID) or structural information (MS). |
This compound possesses a stereocenter at the carbon atom bearing the carboxyl group, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and quantification are critical. nih.govphenomenex.com Chiral chromatography is the definitive method for assessing enantiomeric purity.
This separation can be achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., coated or immobilized cellulose (B213188) or amylose (B160209) derivatives) are widely used and have broad selectivity for many types of chiral compounds, including carboxylic acids. chromatographyonline.com The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.
Alternatively, chiral separation can be performed on a standard achiral column (like C18) by using a Chiral Mobile Phase Additive (CMPA), such as hydroxypropyl-β-cyclodextrin. nih.gov The additive forms diastereomeric inclusion complexes with the enantiomers in the mobile phase, enabling their separation.
Table 3: Approaches for Chiral Separation
| Method | Principle | Typical Stationary/Mobile Phase |
| Chiral Stationary Phase (CSP) | Differential interaction of enantiomers with a chiral-packed column. chromatographyonline.com | Polysaccharide-based columns (e.g., Lux® Cellulose, Chiralpak®). |
| Chiral Mobile Phase Additive (CMPA) | Formation of diastereomeric complexes in the mobile phase. nih.gov | Reversed-phase column (C18) with cyclodextrins added to the mobile phase. nih.gov |
Spectrophotometric Methods for Concentration Determination
UV-Visible spectrophotometry is a straightforward and accessible method for determining the concentration of this compound in a pure solution. The technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.
The presence of the substituted phenyl ring in the molecule results in significant absorption of ultraviolet light. To perform a quantitative analysis, a calibration curve is first generated by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer alternative approaches for the detection and characterization of electroactive analytes like this compound. These techniques measure the potential, current, or charge associated with the oxidation or reduction of the analyte at an electrode surface. libretexts.orgwikipedia.org
Voltammetry : Techniques like cyclic voltammetry can be used to investigate the redox properties of the compound. A time-dependent potential is applied, and the resulting current is measured. libretexts.org This can provide information on the reduction potential of the iodo-substituent and the oxidation potential of the aromatic ring.
Amperometry : In this method, a constant potential is applied to an electrode, and the current produced by the oxidation or reduction of the analyte is measured. wikipedia.org This current is proportional to the analyte's concentration, making it a quantitative technique, often used as a detection method in liquid chromatography (LC-EC).
Potentiometry : This involves measuring the potential of an electrochemical cell under conditions of nearly zero current. wikipedia.orgsaylor.org While less common for this specific type of molecule, an ion-selective electrode (ISE) could theoretically be developed to respond to the analyte or one of its ions in solution.
The key advantage of electrochemical methods is their potential for high sensitivity and low detection limits. tcd.ie
Trace Analysis Methodologies in Complex Matrices for Research Purposes
Analyzing trace amounts of this compound in complex matrices such as biological fluids (plasma, urine) or environmental samples (water, soil) presents significant challenges due to the presence of numerous interfering substances.
A robust analytical workflow for trace analysis typically involves two main stages: sample preparation and instrumental analysis.
Sample Preparation : The primary goal is to isolate the analyte from the matrix and concentrate it. Solid-Phase Extraction (SPE) is a widely used and effective technique. A sorbent material is chosen (e.g., a mixed-mode or polymeric reversed-phase sorbent) that retains the analyte while allowing interfering components to be washed away. The purified analyte is then eluted with a small volume of an appropriate solvent. Liquid-Liquid Extraction (LLE) is another classic technique used for this purpose.
Instrumental Analysis : For the highest sensitivity and selectivity required for trace analysis, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard. The HPLC system separates the analyte from any remaining matrix components, and the tandem mass spectrometer provides definitive identification and quantification. In MS/MS, the parent ion corresponding to the analyte is selected, fragmented, and one or more specific product ions are monitored, a technique known as Multiple Reaction Monitoring (MRM). This process dramatically reduces chemical noise and provides exceptional specificity and low detection limits.
Quality Control and Reference Standard Characterization for Academic Research Materials
The establishment of a well-characterized reference standard is fundamental for the reliability and reproducibility of academic research. For a compound like this compound, a comprehensive quality control (QC) process is necessary to confirm its identity, purity, and stability. This process typically involves a suite of advanced analytical techniques.
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClIO₂ | nih.gov |
| Molecular Weight | 310.52 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 118957120 | nih.gov |
Table 1: Physicochemical Properties of this compound
Identity Confirmation
The unequivocal identification of this compound is the primary step in its characterization as a reference standard. This is achieved through a combination of spectroscopic methods that provide information about the compound's molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the chemical structure. While specific spectral data for this compound is not widely published, a hypothetical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the propanoic acid chain protons, with chemical shifts and coupling patterns consistent with the substitution pattern on the phenyl ring.
Hypothetical ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | d | 1H | Aromatic H |
| ~7.1 | t | 1H | Aromatic H |
| ~7.0 | d | 1H | Aromatic H |
| ~2.9 | t | 2H | -CH₂-COOH |
| ~2.7 | t | 2H | Ar-CH₂- |
| ~11.0 | br s | 1H | -COOH |
Disclaimer: This table represents hypothetical data for illustrative purposes, as specific published NMR data for this compound is not available.
Mass Spectrometry (MS): Mass spectrometry provides the accurate mass of the molecule, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Expected Mass Spectrometry Data
| Technique | Ionization Mode | Expected m/z |
| HR-ESI-MS | Negative | [M-H]⁻ at 308.9232 |
Disclaimer: The expected m/z value is calculated based on the molecular formula and may vary slightly in experimental conditions.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as bands corresponding to the aromatic ring and C-Cl and C-I bonds.
Purity Assessment
The purity of a reference standard is a critical parameter. Purity is typically determined using chromatographic techniques, which separate the main compound from any impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile organic compounds. A validated, stability-indicating HPLC method should be used. For this compound, a reverse-phase method would likely be suitable.
Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | 30 °C |
The purity is typically reported as a percentage area of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥98% is generally expected for a research-grade reference standard.
Stability Assessment
The stability of a reference standard under defined storage conditions is crucial to ensure its integrity over time. Stability studies involve analyzing the material at regular intervals to monitor for any degradation.
Forced Degradation Studies: To develop a stability-indicating analytical method, the compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method must be able to separate these degradation products from the intact molecule.
Long-Term Stability Studies: The reference standard is stored under recommended conditions (e.g., protected from light, at a specific temperature) and its purity is tested at predetermined time points (e.g., 3, 6, 12, 24 months).
Future Research Trajectories and Challenges for 3 3 Chloro 2 Iodophenyl Propanoic Acid
Development of More Sustainable and Atom-Economical Synthetic Routes
The future synthesis of 3-(3-Chloro-2-iodophenyl)propanoic acid will undoubtedly be guided by the principles of green chemistry, emphasizing sustainability and atom economy. Traditional multi-step syntheses often involve stoichiometric reagents and generate significant waste. A primary challenge lies in developing catalytic methods that are both efficient and environmentally benign.
Future research should focus on:
Catalytic C-H Activation: Direct C-H functionalization of a simpler precursor molecule would be an ideal atom-economical route. Research into transition-metal catalysts (e.g., palladium, rhodium, iridium) capable of selectively activating specific C-H bonds on the aromatic ring for subsequent halogenation or carboxylation is a promising avenue.
One-Pot Syntheses: Designing a one-pot reaction sequence where multiple transformations occur in a single reaction vessel would significantly reduce waste and improve efficiency. This could involve a carefully orchestrated series of catalytic cycles to introduce the chloro, iodo, and propanoic acid functionalities.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity under mild reaction conditions. Research into engineered enzymes for halogenation or carboxylation of aromatic compounds is a growing field that could provide a sustainable pathway to this molecule. masterorganicchemistry.comlibretexts.orgbiosynth.com
A significant hurdle will be achieving the desired regioselectivity, particularly in positioning the three different substituents at the 2, 3, and 1 positions of the phenyl ring, respectively. Overcoming this will require the development of highly specific catalysts or directing groups.
Comprehensive Investigation of Stereoisomeric Forms and Their Differential Research Applications
The propanoic acid side chain of this compound introduces a chiral center, meaning the compound can exist as two enantiomers (R and S forms). A critical future research trajectory is the separation and characterization of these individual stereoisomers and the investigation of their potentially different biological activities and applications.
Key research areas include:
Chiral Separation: Developing efficient methods for chiral resolution is paramount. nih.gov This could involve classical techniques like diastereomeric salt formation with a chiral resolving agent or more modern approaches such as chiral chromatography. libretexts.org
Stereoselective Synthesis: An even more elegant approach would be the development of a stereoselective synthesis that produces a single enantiomer directly. This would likely involve the use of chiral catalysts or auxiliaries.
Differential Biological Activity: It is well-established that enantiomers of bioactive compounds can exhibit significantly different pharmacological effects. acs.org Future research must involve the separate evaluation of the R and S isomers of this compound in various biological assays to determine if one is more active or if they have distinct activities. This is crucial for any potential therapeutic or research tool application.
The primary challenge in this area will be the scalable and cost-effective production of the individual enantiomers to allow for extensive biological testing.
Advanced Computational Modeling for Predictive Reactivity and Interaction Mapping
Given the limited experimental data on this compound, advanced computational modeling presents a powerful tool for predicting its properties and guiding future research.
Future computational studies should focus on:
Predictive Reactivity Mapping: Using quantum mechanical calculations, researchers can create detailed maps of the molecule's electron density and electrostatic potential. This can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new chemical transformations. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Models: By developing QSAR models based on a library of related arylpropanoic acids, it may be possible to predict the biological activity of this compound. nih.govmdpi.comnih.gov This can help to prioritize which biological targets to investigate experimentally.
Molecular Docking and Dynamics Simulations: If a potential biological target is identified, molecular docking and dynamics simulations can be used to predict how the molecule binds to the target at the atomic level. acs.orgyoutube.comnumberanalytics.com This can provide insights into the mechanism of action and guide the design of more potent derivatives.
A key challenge will be the development of accurate and reliable computational models, which requires careful validation against experimental data from related compounds.
Exploration of Novel Chemical Transformations and Derivatization Pathways
The unique combination of functional groups in this compound makes it a versatile scaffold for the synthesis of new derivatives with potentially novel properties.
Future research in this area should explore:
Cross-Coupling Reactions: The iodo and chloro substituents are excellent handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). nih.gov This allows for the introduction of a wide variety of new functional groups at these positions, creating a library of derivatives for screening.
Photocatalysis: Visible-light photocatalysis offers a mild and efficient way to functionalize carboxylic acids and aryl halides. nih.govacs.orgnih.gov This could be used to achieve novel transformations that are not possible with traditional thermal methods.
Derivatization of the Carboxylic Acid: The propanoic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols. This can be used to modulate the molecule's physicochemical properties and biological activity.
The main challenge will be to achieve selective transformations, particularly when both an iodo and a chloro group are present, as their reactivities in cross-coupling reactions can differ.
Discovery of Undiscovered Mechanistic Biological Interactions as Research Tools
Halogenated aromatic compounds are known to interact with a variety of biological systems, and this compound could serve as a valuable research tool for probing these interactions.
Future research should aim to:
Identify Novel Biological Targets: Through high-throughput screening and other modern drug discovery techniques, researchers can identify proteins and other biological macromolecules that bind to this compound.
Elucidate Mechanisms of Action: Once a target is identified, detailed biochemical and biophysical studies can be used to understand the precise mechanism by which the compound exerts its effect. The presence of both chlorine and iodine offers unique opportunities for studying halogen bonding interactions. acs.org
Develop Chemical Probes: By attaching fluorescent tags or other reporter groups to the molecule, it can be used as a chemical probe to visualize and study biological processes in living cells.
A significant challenge will be to deconvolute the specific roles of the chloro and iodo substituents in any observed biological activity.
Integration into Novel Chemical Systems and Materials
The functional groups on this compound make it an attractive building block for the synthesis of novel materials with tailored properties.
Future research directions include:
Polymer Synthesis: The carboxylic acid group can be used to incorporate the molecule into polyester (B1180765) or polyamide chains. The halogen atoms could then be used for post-polymerization modification, allowing for the creation of functional materials.
Surface Modification: The molecule could be attached to surfaces to modify their properties, for example, to create surfaces with specific wetting or bioactive characteristics.
Development of Functional Dyes or Probes: The aromatic ring system, when further functionalized through cross-coupling reactions, could form the basis of new dyes or fluorescent probes with applications in materials science and bio-imaging.
The key challenge will be to control the polymerization and surface modification reactions to achieve materials with well-defined structures and properties.
Addressing Analytical Challenges for Ultra-Trace Detection in Research Contexts
As research on this compound progresses, the ability to detect and quantify it at very low concentrations in complex matrices will become increasingly important.
Future analytical research must focus on:
Developing Sensitive and Selective Methods: Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) will need to be optimized for the specific properties of this compound. youtube.com
Sample Preparation Techniques: Efficient methods for extracting and concentrating the compound from various matrices (e.g., biological fluids, environmental samples) will be crucial for accurate analysis.
Synthesis of Labeled Standards: The synthesis of isotopically labeled versions of this compound (e.g., containing ¹³C or ²H) will be essential for use as internal standards in quantitative mass spectrometry-based assays.
The primary analytical challenge will be to achieve the low limits of detection required for pharmacokinetic studies and environmental monitoring, especially given the potential for background interference from other halogenated compounds.
Q & A
Q. What is the correct IUPAC nomenclature for 3-(3-Chloro-2-iodophenyl)propanoic acid, and how does its substituent positioning affect naming?
The systematic name follows IUPAC rules, where the parent chain is propanoic acid. Substituents are numbered to assign the lowest possible locants: the chlorine is at position 3 and iodine at position 2 on the phenyl ring. Thus, the name is This compound . Older terms like "propionic acid" are not acceptable for substituted derivatives .
Q. What synthetic routes are available for preparing this compound?
A plausible method involves halogenation and coupling reactions:
- Step 1 : Introduce iodine via electrophilic iodination of 3-chlorophenylpropanoic acid using iodine monochloride (ICl) in acetic acid.
- Step 2 : Optimize regioselectivity using directing groups (e.g., nitro or carboxylate) to ensure substitution at the ortho position relative to chlorine.
- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography.
Refer to analogous halogenation strategies for chlorophenylpropanoic acids .
Q. Which analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : H and C NMR to confirm substituent positions (iodine causes distinct deshielding).
- Mass Spectrometry (HRMS) : To verify molecular weight (Cl and I isotopes provide unique fragmentation patterns).
- HPLC : For purity assessment (C18 column, methanol/water mobile phase).
- Melting Point : Compare with literature values for chlorophenylpropanoic acids (e.g., 3-(4-chlorophenyl)propanoic acid melts at 126°C ).
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use fume hoods to avoid inhalation.
- Storage : In airtight containers, protected from light (iodine may degrade under UV).
- Disposal : Follow hazardous waste protocols for halogenated organics. Refer to safety data sheets for chlorinated propanoic acids as a guideline .
Advanced Research Questions
Q. How do substituents (Cl, I) influence the acidity (pKa) of this compound?
-
Electron-Withdrawing Effects : Both Cl and I decrease pKa by stabilizing the conjugate base. For comparison:
Q. How can synthesis yield and purity be optimized for this compound?
- Catalytic Systems : Use Pd catalysts for Ullmann-type coupling if introducing iodine via aryl halide intermediates.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity in halogenation steps.
- Purification : Employ preparative HPLC with a gradient elution (acetonitrile/water + 0.1% TFA) to separate dihalogenated byproducts.
Q. What strategies are effective for assessing its biological activity (e.g., enzyme inhibition)?
- Enzyme Assays : Test against cyclooxygenase (COX) or lipoxygenase (LOX) due to structural similarity to NSAID precursors. Use fluorometric or colorimetric substrates.
- Cell-Based Studies : Evaluate cytotoxicity in mammalian cell lines (e.g., HEK-293) via MTT assay.
- Molecular Docking : Model interactions with COX-2 active sites using software like AutoDock Vina, leveraging the iodine’s van der Waals radius for binding affinity predictions.
Q. How does the compound’s stability vary under different pH and temperature conditions?
- pH Stability : Perform accelerated degradation studies (pH 1–13, 37°C). Chlorine and iodine may increase susceptibility to hydrolysis under alkaline conditions.
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Compare with 3-(4-chlorophenyl)propanoic acid (melting point 126°C ).
Q. Can computational modeling predict its reactivity or spectroscopic properties?
- DFT Calculations : Simulate H NMR chemical shifts (Gaussian 09, B3LYP/6-31G* basis set).
- Reactivity Predictions : Analyze frontier molecular orbitals (HOMO/LUMO) to identify sites for electrophilic/nucleophilic attack.
Q. How should researchers address contradictions in literature data for similar compounds?
- Meta-Analysis : Compare dissociation constants (pKa) and melting points across multiple sources (e.g., CRC Handbook vs. specialized databases).
- Experimental Replication : Reproduce synthesis and characterization under standardized conditions to resolve discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
